molecular formula C11H18BrO4P B14370473 Dimethyl (1-bromo-3-methyl-2-oxooct-5-yn-1-yl)phosphonate CAS No. 90016-41-4

Dimethyl (1-bromo-3-methyl-2-oxooct-5-yn-1-yl)phosphonate

Cat. No.: B14370473
CAS No.: 90016-41-4
M. Wt: 325.14 g/mol
InChI Key: NPMRVGVMDPGDRF-UHFFFAOYSA-N
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Description

Dimethyl (1-bromo-3-methyl-2-oxooct-5-yn-1-yl)phosphonate is an organophosphorus compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of a phosphonate group, a bromine atom, and an alkyne moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (1-bromo-3-methyl-2-oxooct-5-yn-1-yl)phosphonate typically involves the reaction of a suitable phosphonate precursor with a brominated alkyne. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. The reaction is usually carried out under mild conditions, often in the presence of a base to facilitate the formation of the phosphonate ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1-bromo-3-methyl-2-oxooct-5-yn-1-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like sodium hydride for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield phosphonate esters with amine functionalities, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Dimethyl (1-bromo-3-methyl-2-oxooct-5-yn-1-yl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl (1-bromo-3-methyl-2-oxooct-5-yn-1-yl)phosphonate involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the alkyne moiety are key sites for chemical reactions, allowing the compound to participate in a wide range of transformations. The phosphonate group can also interact with metal catalysts, facilitating coupling reactions and other processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (1-bromo-3-methyl-2-oxooct-5-yn-1-yl)phosphonate is unique due to its combination of a bromine atom, an alkyne moiety, and a phosphonate group. This combination provides a high degree of reactivity and versatility, making it valuable in various synthetic applications .

Properties

CAS No.

90016-41-4

Molecular Formula

C11H18BrO4P

Molecular Weight

325.14 g/mol

IUPAC Name

1-bromo-1-dimethoxyphosphoryl-3-methyloct-5-yn-2-one

InChI

InChI=1S/C11H18BrO4P/c1-5-6-7-8-9(2)10(13)11(12)17(14,15-3)16-4/h9,11H,5,8H2,1-4H3

InChI Key

NPMRVGVMDPGDRF-UHFFFAOYSA-N

Canonical SMILES

CCC#CCC(C)C(=O)C(P(=O)(OC)OC)Br

Origin of Product

United States

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